molecular formula C20H20N2O5 B12173676 ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate

ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B12173676
M. Wt: 368.4 g/mol
InChI Key: JBXNYDWRNQFTOA-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a pyridine moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a pyrrole derivative with a pyridine carboxaldehyde, followed by esterification and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(pyridin-2-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate
  • Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(pyridin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate

These compounds share similar structural features but differ in the position of the pyridine moiety, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(pyridin-3-ylmethyl)-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C20H20N2O5/c1-3-27-20(25)16-17(14-6-8-15(26-2)9-7-14)22(19(24)18(16)23)12-13-5-4-10-21-11-13/h4-11,17,23H,3,12H2,1-2H3

InChI Key

JBXNYDWRNQFTOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)CC3=CN=CC=C3)O

Origin of Product

United States

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